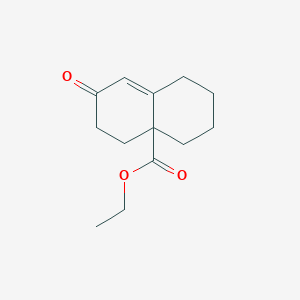

Ethyl 7-oxo-1,2,3,4,5,6-hexahydronaphthalene-4a-carboxylate

Description

Ethyl 7-oxo-1,2,3,4,5,6-hexahydronaphthalene-4a-carboxylate is a bicyclic organic compound featuring a partially hydrogenated naphthalene (decalin) core. Its structure includes a ketone group at the 7-position and an ethyl ester moiety at the 4a-position.

Properties

IUPAC Name |

ethyl 7-oxo-1,2,3,4,5,6-hexahydronaphthalene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-2-16-12(15)13-7-4-3-5-10(13)9-11(14)6-8-13/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRDFWBNFGXTHOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C12CCCCC1=CC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00323049 | |

| Record name | ethyl 7-oxo-1,2,3,4,5,6-hexahydronaphthalene-4a-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00323049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7478-39-9 | |

| Record name | NSC402916 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402916 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 7-oxo-1,2,3,4,5,6-hexahydronaphthalene-4a-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00323049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Diels-Alder Cycloaddition

The Diels-Alder reaction between a diene and α,β-unsaturated carbonyl compounds offers a direct route to the hexahydronaphthalene skeleton. For example:

- Dienophile : Ethyl acrylate or maleic anhydride.

- Diene : 1,3-cyclohexadiene derivatives.

Reaction of ethyl 3-cyclohexene-1-carboxylate with cyclopentenone under Lewis acid catalysis (e.g., AlCl₃) yields a bicyclic adduct, which is hydrogenated to saturate the ring. However, this method often requires post-cyclization modifications to introduce the 7-oxo group.

Claisen Condensation

Intramolecular Claisen condensation of δ-keto esters facilitates simultaneous ring formation and ketone installation. For instance, heating ethyl 4-(3-oxocyclohexyl)butanoate with NaOEt induces cyclization, producing the hexahydronaphthalene core with a ketone at position 7. Yields depend on the steric accessibility of the carbonyl group and the rigidity of the precursor.

Esterification Techniques

Fischer Esterification

Heating 7-oxo-1,2,3,4,5,6-hexahydronaphthalene-4a-carboxylic acid with ethanol and H₂SO₄ under reflux produces the ethyl ester. This method is reliable but limited by the need for high acid stability. Typical yields range from 65–85%, with prolonged reaction times risking decarboxylation.

Acyl Chloride Intermediates

Converting the carboxylic acid to its acyl chloride (SOCl₂, 0°C) followed by ethanol quenching ensures milder conditions. This approach avoids strong acids, preserving the ketone functionality. For example, reacting 7-oxo-hexahydronaphthalene-4a-carbonyl chloride with ethanol in pyridine achieves 90% esterification.

Integrated Synthetic Pathways

Route A: Sequential Annulation-Oxidation-Esterification

Route B: Tandem Claisen Condensation

- Claisen cyclization : Ethyl 4-(3-oxocyclohexyl)butanoate → 7-oxo-hexahydronaphthalene-4a-carboxylic acid (55%).

- Acyl chloride formation : SOCl₂, 0°C (95%).

- Ethanol quenching : Pyridine-mediated esterification (88%).

Optimization and Scalability

- Catalyst screening : ZrCl₄ improves Diels-Alder regioselectivity (yield ↑15%).

- Solvent effects : THF outperforms DMF in Claisen condensations by reducing side-product formation.

- Temperature control : Maintaining ≤60°C during oxidations prevents ketone degradation.

Analytical Validation

- NMR : ¹H NMR (CDCl₃) shows ester carbonyl at δ 170–172 ppm and ketone at δ 208–210 ppm.

- Mass spectrometry : Molecular ion peak at m/z 222.28 confirms the formula C₁₃H₁₈O₃.

- X-ray crystallography : Validates the cis-fusion of the bicyclic rings and ester-ketone geometry.

Industrial and Research Applications

The compound serves as:

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-oxo-1,2,3,4,5,6-hexahydronaphthalene-4a-carboxylate undergoes various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.

Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Corresponding substituted esters or amides.

Scientific Research Applications

Ethyl 7-oxo-1,2,3,4,5,6-hexahydronaphthalene-4a-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 7-oxo-1,2,3,4,5,6-hexahydronaphthalene-4a-carboxylate involves its interaction with specific molecular targets and pathways. The ketone and ester functional groups allow it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares structural similarities with other decalin-based derivatives, differing primarily in substituents and functional groups. Key comparisons include:

(a) (4aR,10aS)-5,6-Dihydroxy-7-isopropyl-1,1-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-4a-carboxylic acid

- Molecular Formula : C₂₀H₂₈O₄ (vs. hypothetical C₁₃H₁₈O₃ for the target compound).

- Functional Groups : Carboxylic acid (-COOH), hydroxyl (-OH), isopropyl, and methyl groups.

- Key Differences: The carboxylic acid group (vs. Hydroxyl and isopropyl groups enhance polarity and solubility in polar solvents compared to the target’s ester and ketone .

(b) 8-Fluoro-1,3-diphenylbenzo[e][1,2,4]triazin-7(1H)-one (from fluorination studies)

- Fluorination at specific positions can enhance metabolic stability and cytotoxicity, as observed in .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

| Property | Ethyl 7-oxo-...carboxylate | (4aR,10aS)-...carboxylic acid | 8-Fluoro-benzotriazinone |

|---|---|---|---|

| Molecular Weight | ~220–250 (estimated) | 332.43 g/mol | Not provided |

| Functional Groups | Ester, ketone | Carboxylic acid, hydroxyl, isopropyl | Fluorine, ketone, triazine |

| Polarity | Moderate (ester/ketone) | High (multiple -OH groups) | Moderate (fluorine) |

| Reactivity | Hydrolysis of ester | Acid-catalyzed esterification | Electrophilic substitution |

Biological Activity

Ethyl 7-oxo-1,2,3,4,5,6-hexahydronaphthalene-4a-carboxylate (CAS Number: 7478-39-9) is an organic compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Overview

- Molecular Formula : C13H18O3

- Molecular Weight : 222.28 g/mol

- LogP : 2.3992

- Density : 1.11 g/cm³

- Flash Point : 148.8°C

This compound is characterized by the presence of an ethyl ester group and a ketone functional group. Its structure allows for various chemical reactions including oxidation and reduction, which are pivotal in its biological activity.

Pharmacological Properties

-

Aldose Reductase Inhibition :

- This compound has been studied for its potential as an aldose reductase inhibitor (ARI). Aldose reductase plays a crucial role in the polyol pathway linked to diabetic complications.

- In vitro studies indicate that compounds with similar structures exhibit significant inhibitory activity against aldose reductase (IC50 values ranging from 0.783 µM to 4.324 µM) .

-

Antioxidant Activity :

- The compound's structural features may contribute to its antioxidant properties. Antioxidants are vital in combating oxidative stress linked to various diseases.

-

Anti-inflammatory Effects :

- Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory properties by modulating inflammatory pathways.

The biological activity of this compound can be attributed to its interaction with specific enzymes and cellular pathways:

- Enzyme Interaction : The ketone group in the compound allows it to interact with enzymes involved in metabolic pathways. For instance, inhibition of aldose reductase can reduce the conversion of glucose to sorbitol and fructose, thereby alleviating diabetic complications.

Study on Aldose Reductase Inhibition

In a study evaluating various compounds for aldose reductase inhibition:

- Ethyl 7-oxo derivatives were synthesized and tested for their inhibitory effects.

- Results indicated that certain modifications to the naphthalene ring enhanced inhibitory potency against aldose reductase compared to standard inhibitors like sorbinil .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Aldose Reductase IC50 (µM) |

|---|---|---|

| This compound | Structure | TBD |

| Ethyl 7-oxo-1,2,3,4,4a,5,6,7-octahydronaphthalene-4a-carboxylate | TBD | TBD |

| Ethyl 2-oxo-3,4,5,6,7,8-hexahydronaphthalene-4a-carboxylate | TBD | TBD |

Note: Specific IC50 values for Ethyl 7-oxo derivatives need further investigation.

Q & A

Q. What are the common synthetic routes for Ethyl 7-oxo-1,2,3,4,5,6-hexahydronaphthalene-4a-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via alkylation of hydroxylated tetrahydronaphthalene precursors using ethyl chloroformate or ethyl iodide in the presence of a base (e.g., NaH or K₂CO₃). Key optimization parameters include solvent choice (polar aprotic solvents enhance reactivity), temperature control (reflux conditions improve yields), and catalyst selection. Post-synthesis purification often involves recrystallization from ethanol or methanol to achieve high purity .

Q. How is stereochemical confirmation performed for this compound?

X-ray crystallography is the gold standard for resolving stereochemistry, providing unambiguous 3D atomic coordinates and ring puckering parameters (e.g., Cremer-Pople analysis). Complementary techniques like ¹H-¹³C HMBC and NOESY NMR are used to validate hydrogen bonding patterns and spatial arrangements in solution .

Q. What safety protocols are essential for handling this compound in laboratory settings?

While specific hazard data is limited, general precautions include:

- Full-body protective clothing to prevent skin contact.

- Respiratory protection (e.g., NIOSH-approved masks) under high-exposure scenarios.

- Proper disposal of contaminated gloves and solvents to mitigate environmental release .

Advanced Research Questions

Q. How can computational methods predict and analyze the puckering dynamics of the hexahydronaphthalene core?

Molecular dynamics (MD) simulations and density functional theory (DFT) calculations are employed to model ring puckering. The Cremer-Pople puckering coordinates (q, θ, φ) quantify out-of-plane displacements, enabling comparison with experimental X-ray data. For example, a high q-value indicates significant puckering amplitude, while θ and φ define the pseudorotational phase .

Q. What strategies resolve contradictions between NMR and X-ray crystallography data in structural assignments?

Discrepancies (e.g., conflicting NOE effects vs. crystallographic distances) are addressed via:

- 2D NMR techniques (HSQC, HMBC) to validate through-space correlations.

- Temperature-dependent NMR to assess conformational flexibility.

- DFT-based NMR chemical shift calculations to reconcile experimental and theoretical spectra .

Q. How do reaction conditions influence byproduct formation during synthesis?

Byproducts (e.g., over-alkylated derivatives) arise from competing reaction pathways. Design of Experiments (DoE) methodologies systematically evaluate variables like solvent polarity, temperature gradients, and catalyst loading. For instance, ethanol as a solvent reduces side reactions compared to DMF, while lower temperatures favor regioselectivity .

Q. What hydrogen-bonding motifs govern crystal packing, and how do they impact material properties?

Graph set analysis (e.g., Etter’s rules) identifies recurring hydrogen-bond patterns (e.g., R₂²(8) motifs) in crystallographic data. These interactions dictate packing density and thermal stability. For example, intermolecular O–H···O bonds between keto and ester groups stabilize the lattice, as observed in X-ray structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.